molecular formula C21H10Cl5FN2 B10910462 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10910462
M. Wt: 486.6 g/mol
InChI Key: KHNJNEDJXJQUKU-UHFFFAOYSA-N
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Description

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple halogenated aromatic rings and a pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Core: This step often involves the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Coupling Reactions: The final step involves coupling the halogenated aromatic rings with the pyrazole core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the pyrazole ring or the aromatic rings.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.

Industry

In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The halogenated aromatic rings and the pyrazole core contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: Lacks the fluorophenyl group, which may alter its chemical and biological properties.

    3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the chlorine atom at the 4-position, potentially affecting its reactivity and interactions.

    4-chloro-3,5-bis(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole: Lacks the dichlorophenyl groups, which may influence its overall stability and activity.

Uniqueness

The presence of multiple halogenated aromatic rings and the specific arrangement of chlorine and fluorine atoms in 4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole gives it unique chemical properties

Properties

Molecular Formula

C21H10Cl5FN2

Molecular Weight

486.6 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C21H10Cl5FN2/c22-15-7-1-11(9-17(15)24)20-19(26)21(12-2-8-16(23)18(25)10-12)29(28-20)14-5-3-13(27)4-6-14/h1-10H

InChI Key

KHNJNEDJXJQUKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl)F

Origin of Product

United States

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